Lanthanum(III) bromide heptahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

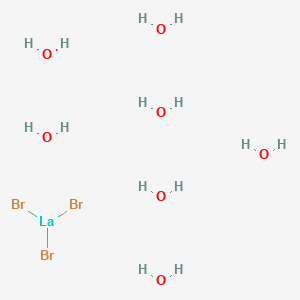

Lanthanum(III) bromide heptahydrate, with the chemical formula LaBr₃·7H₂O, is a highly hygroscopic and water-soluble compound. It is a source of lanthanum, a rare earth element, and is often used in various scientific and industrial applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions: Lanthanum(III) bromide heptahydrate can be synthesized by reacting lanthanum oxide (La₂O₃) with hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure the formation of the heptahydrate form. The general reaction is as follows: [ \text{La}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{LaBr}_3 + 3\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving lanthanum carbonate or lanthanum oxide in hydrobromic acid, followed by crystallization and drying processes to obtain the heptahydrate form .

化学反应分析

Types of Reactions: Lanthanum(III) bromide heptahydrate primarily undergoes substitution reactions. It can react with various ligands to form coordination compounds. Additionally, it can participate in hydrolysis reactions due to its high solubility in water.

Common Reagents and Conditions:

Substitution Reactions: this compound reacts with ligands such as phosphates, sulfates, and nitrates under aqueous conditions to form corresponding lanthanum complexes.

Hydrolysis: In the presence of water, this compound can hydrolyze to form lanthanum hydroxide and hydrobromic acid.

Major Products:

Lanthanum Complexes: Formed through substitution reactions with various ligands.

Lanthanum Hydroxide: Formed through hydrolysis in aqueous solutions.

科学研究应用

Lanthanum(III) bromide heptahydrate has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.

Medicine: Investigated for its potential use in medical imaging and as a component in radiation detectors.

作用机制

The mechanism of action of lanthanum(III) bromide heptahydrate involves its ability to form complexes with various ligands. In biological systems, it can block calcium channels by binding to the channel sites, thereby inhibiting calcium ion flow. This property is particularly useful in biochemical research to study calcium-dependent processes .

相似化合物的比较

Lanthanum(III) chloride (LaCl₃): Similar in terms of solubility and hygroscopic nature but differs in its chloride anion.

Lanthanum(III) fluoride (LaF₃): Less soluble in water compared to lanthanum(III) bromide heptahydrate.

Cerium(III) bromide (CeBr₃): Another rare earth bromide with similar properties but contains cerium instead of lanthanum.

Uniqueness: this compound is unique due to its high solubility and hygroscopic nature, making it particularly useful in applications requiring rapid dissolution and reactivity in aqueous solutions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .

生物活性

Lanthanum(III) bromide heptahydrate (LaBr₃·7H₂O) is a rare earth compound that has garnered attention in various fields of scientific research due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is highly soluble in water, which facilitates its interaction with biological systems. The compound dissociates in solution to release La³⁺ ions, which can interact with various biological molecules. One of the primary mechanisms by which La³⁺ ions exert their biological effects is through the blocking of calcium channels . This property is particularly significant in studies involving calcium-dependent processes such as neurotransmitter release and muscle contraction .

Biological Applications

- Biochemical Research : LaBr₃·7H₂O is employed in studies focusing on the blocking activity of divalent cation channels, especially calcium channels. This makes it a valuable tool for researchers investigating calcium signaling pathways and related physiological processes.

- Medical Imaging : The compound has been explored for potential applications in medical imaging due to its scintillation properties when used in detectors .

- Toxicological Studies : Research has indicated that exposure to lanthanum compounds can lead to various biological effects, including alterations in serum chemistry and histopathological changes in organs like the liver and kidneys. For instance, studies have shown significant increases in serum alkaline phosphatase (ALP) and alanine aminotransferase (ALT) levels following exposure to lanthanum chloride, which is chemically similar to lanthanum bromide .

Study 1: Effects on Calcium Channels

A study investigated the impact of lanthanum ions on calcium channel activity in neuronal cells. The results demonstrated that La³⁺ effectively inhibited calcium influx, suggesting its potential use as a therapeutic agent for conditions associated with abnormal calcium signaling.

Study 2: Toxicity Assessment

In an 18-day rat study examining the effects of lanthanum chloride (similar to LaBr₃·7H₂O), researchers observed significant changes in liver function markers at various dosages. Notably, increased liver weight and histopathological changes were reported, indicating potential hepatotoxicity associated with lanthanum exposure .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other lanthanum salts:

| Compound | Solubility | Biological Activity |

|---|---|---|

| Lanthanum(III) chloride | High | Calcium channel blocker; hepatotoxicity observed |

| Lanthanum(III) fluoride | Moderate | Less studied; limited biological data available |

| Cerium(III) bromide | Moderate | Similar properties but different ion interactions |

Research Findings Summary

Research indicates that lanthanum compounds, including LaBr₃·7H₂O, exhibit significant biological activities primarily through their interaction with calcium channels and potential toxic effects on various organs. The following table summarizes key findings from relevant studies:

| Study Reference | Organism | Dosage (mg/kg/d) | Key Findings |

|---|---|---|---|

| He et al. (2003) | Wistar Rat | 0, 75, 150 | Increased serum ALP and ALT; no liver histopathology |

| Ogawa (1992) | Wistar Rat | 0, 40, 200 | Lung lesions observed; dose-dependent response |

| Chen et al. (2003) | Wistar Rat | 0-20 | Hepatic lesions; decreased body weight gain |

属性

IUPAC Name |

tribromolanthanum;heptahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLKCLDYFQHWEW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Br[La](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H14LaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。